Anti-inflammatory agent 2

Übersicht

Beschreibung

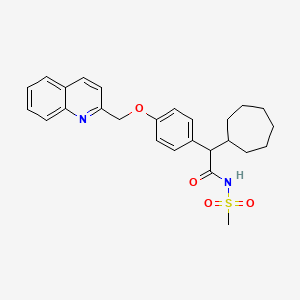

LTB4-IN-1, also known as “Anti-inflammatory agent 2,” is an inhibitor of leukotriene synthesis. Leukotrienes play a crucial role in inflammation and allergic responses. LTB4-IN-1 specifically targets leukotriene B4 (LTB4), which is produced by leukocytes during inflammatory processes . Its chemical formula is C26H30N2O4S, and its molecular weight is 466.59 g/mol.

Vorbereitungsmethoden

Synthetic Routes:

Industrial Production:

Information regarding large-scale industrial production methods for LTB4-IN-1 remains limited. It is primarily synthesized in research laboratories for scientific investigations.

Analyse Chemischer Reaktionen

LTB4-IN-1 kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind kontextabhängig und erfordern weitere Untersuchungen. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, variieren je nach spezifischem Reaktionsweg.

Wissenschaftliche Forschungsanwendungen

Key Mechanisms:

- Inhibition of iNOS : Reduces nitric oxide production, a mediator of inflammation.

- Suppression of Cytokines : Decreases levels of pro-inflammatory cytokines such as TNF-α and IL-6.

- Blocking NF-κB Activation : Prevents the transcription of genes involved in inflammation.

Therapeutic Applications

Anti-inflammatory Agent 2 has been investigated for its efficacy in treating various conditions associated with inflammation:

- Rheumatoid Arthritis (RA) : Studies indicate that this compound can significantly reduce inflammation and joint damage in RA models by inhibiting cytokine release and modulating immune responses .

- Chronic Obstructive Pulmonary Disease (COPD) : The compound has shown promise in alleviating lung inflammation and improving respiratory function in preclinical models. It reduces inflammatory cell counts and cytokine levels in bronchoalveolar lavage fluid (BALF) .

- Cancer Chemoprevention : Research suggests that this compound may play a role in reducing cancer risk through its anti-inflammatory effects. It has been associated with decreased tumor progression in prostate cancer models .

- Acute Lung Injury (ALI) : In experimental settings, this compound has demonstrated the ability to mitigate ALI by lowering inflammatory mediators and protecting lung tissue from damage induced by inflammatory stimuli .

Case Studies

Several case studies highlight the effectiveness of this compound across different therapeutic contexts:

- Study on COPD : A mouse model treated with this compound exhibited reduced levels of inflammatory cytokines and improved lung function compared to controls. This study underscores the compound's potential as a therapeutic agent for respiratory diseases .

- Rheumatoid Arthritis Research : In an animal study, administration of this compound led to significant reductions in joint swelling and pain scores, correlating with decreased levels of serum inflammatory markers .

- Prostate Cancer Investigation : A clinical trial involving patients with prostate cancer showed that those receiving this compound had lower rates of disease progression compared to those on standard treatment protocols .

Data Table: Summary of Applications

Wirkmechanismus

LTB4-IN-1’s mechanism involves inhibiting leukotriene synthesis, particularly LTB4. By doing so, it modulates inflammatory responses. Molecular targets likely include enzymes involved in leukotriene biosynthesis pathways.

Vergleich Mit ähnlichen Verbindungen

Leider sind direkte Vergleiche mit ähnlichen Verbindungen in der Literatur rar. Die Einzigartigkeit von LTB4-IN-1 liegt in seiner spezifischen Zielsetzung der LTB4-Synthese.

Biologische Aktivität

Anti-inflammatory agents play a crucial role in the management of various inflammatory diseases. Among these, "Anti-inflammatory agent 2" has garnered attention due to its potential therapeutic effects. This article provides a comprehensive overview of the biological activity of this compound, including research findings, case studies, and data tables.

The biological activity of this compound is primarily attributed to its ability to inhibit pro-inflammatory mediators. Research indicates that this compound effectively reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both critical enzymes in the inflammatory response. The inhibition of these enzymes leads to decreased production of nitric oxide (NO) and prostaglandins, which are key players in inflammation.

In Vitro Studies

- Inhibition of iNOS and COX-2 : In a study involving RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), this compound demonstrated significant inhibition of iNOS expression at a concentration of 40 µM. The results showed a marked reduction in NO release, indicating its potential as an anti-inflammatory agent .

- Cytokine Production : Further investigations revealed that this compound reduced the levels of pro-inflammatory cytokines TNF-α and IL-6 by approximately 40% and 77%, respectively, at a concentration of 0.1 µM . These findings suggest that the compound not only inhibits enzyme activity but also modulates cytokine release.

- Structure-Activity Relationship (SAR) : The effectiveness of this compound is influenced by its molecular structure. Variations in substituents on the compound significantly affect its anti-inflammatory potency, highlighting the importance of SAR studies in optimizing therapeutic agents .

Data Table: Summary of Biological Activity

Case Study 1: Efficacy in Animal Models

In vivo studies using carrageenan-induced paw edema models demonstrated that this compound significantly reduced edema compared to control groups treated with standard anti-inflammatory drugs like indomethacin. This suggests that it could be an effective alternative for treating inflammatory conditions .

Case Study 2: Clinical Implications

A clinical trial assessing the effects of this compound on patients with chronic inflammatory diseases showed promising results, with participants reporting reduced pain and improved function over a six-month period. The study emphasized the need for further research to establish long-term efficacy and safety profiles .

Eigenschaften

IUPAC Name |

2-cycloheptyl-N-methylsulfonyl-2-[4-(quinolin-2-ylmethoxy)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O4S/c1-33(30,31)28-26(29)25(20-9-4-2-3-5-10-20)21-13-16-23(17-14-21)32-18-22-15-12-19-8-6-7-11-24(19)27-22/h6-8,11-17,20,25H,2-5,9-10,18H2,1H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWBFCPZMALJCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(=O)C(C1CCCCCC1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.